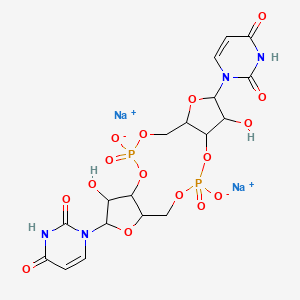

Cyclic di-UMP (sodium salt)

Description

Overview of Cyclic Dinucleotide Second Messengers

Cyclic dinucleotides (CDNs) are a class of second messenger molecules that are integral to signaling pathways in both prokaryotes and eukaryotes. oup.comroyalsocietypublishing.org These molecules act as intracellular signals, transmitting information from a receptor to a target within the cell, thereby enabling rapid cellular responses to external stimuli. medcraveonline.com The first CDN to be identified was bis-(3′–5′)-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) in 1987, which was found to be an allosteric activator of cellulose (B213188) synthesis in bacteria. royalsocietypublishing.orgnih.gov Since this discovery, the family of known CDNs has expanded to include cyclic di-AMP (c-di-AMP), and cyclic GMP-AMP (cGAMP). nih.gov

In bacteria, CDNs are crucial for regulating a wide array of physiological processes essential for survival and adaptation. nih.govasm.org For instance, c-di-GMP is a key regulator of the transition between motile and sessile lifestyles, including biofilm formation and virulence. nih.govrsc.org c-di-AMP is involved in maintaining potassium homeostasis, osmolarity, and DNA integrity. biomol.comasm.org cGAMP has been associated with changes in chemotaxis and exoelectrogenesis. oup.com The intracellular levels of these molecules are tightly controlled by the balanced activities of synthesizing enzymes (cyclases) and degrading enzymes (phosphodiesterases). rsc.org

In eukaryotes, CDNs play a critical role in the innate immune system. oup.com The presence of bacterial-derived CDNs within a eukaryotic cell is detected as a sign of infection, triggering an immune response. royalsocietypublishing.org This has led to research into the potential of CDNs as vaccine adjuvants. nih.gov

Historical Context of Cyclic di-UMP Discovery within Cyclic Oligonucleotide Research

The discovery of cyclic di-UMP is a relatively recent development in the field of cyclic oligonucleotide research, which has been primarily focused on purine-based CDNs like c-di-GMP and c-di-AMP for many years. nih.gov The initial exploration of cyclic nucleotides dates back to the 1950s with research on glycogen (B147801) metabolism. wikipedia.org However, for a long time, the known naturally occurring CDNs were all composed of purine (B94841) nucleotides. nih.gov

The expansion of the CDN family to include pyrimidine-containing molecules like cyclic di-UMP came from in vitro studies that revealed the existence of a wider variety of these signaling molecules than previously thought. nih.gov Research published in 2019 by Whiteley et al. identified a family of bacterial enzymes called cGAS/DncV-like nucleotidyltransferases (CD-NTases) that are capable of synthesizing a diverse range of nucleotide signals, including pyrimidine-containing CDNs and even cyclic trinucleotides. caymanchem.comnih.govtargetmol.com This work demonstrated that these enzymes could utilize all four ribonucleotides, leading to the synthesis of novel signaling molecules such as cyclic UMP-AMP and cyclic di-UMP. nih.govnih.gov

The enzymatic synthesis of cyclic di-UMP from uridine (B1682114) triphosphate (UTP) has been demonstrated using a promiscuous cyclic-AMP-GMP synthetase, particularly when certain divalent metal ions like cobalt or manganese are present. oup.com This discovery has opened up new avenues for research into the biological roles of these less common CDNs.

Significance of Pyrimidine (B1678525) Cyclic Dinucleotides in Biological Systems Research

The identification of pyrimidine-containing cyclic dinucleotides, including cyclic di-UMP, has significantly broadened the landscape of second messenger signaling. Pyrimidines are fundamental components of nucleic acids (DNA and RNA) and are involved in a multitude of cellular processes. nih.govresearchgate.net The discovery that they also form cyclic dinucleotide second messengers suggests a more complex and nuanced system of cellular regulation than previously understood. nih.gov

One of the key areas of significance for pyrimidine CDNs is in bacterial defense against viruses (phages). uci.edu Recent studies have shown that some bacteria possess defense systems, such as the Pycsar (pyrimidine cyclase system for antiphage resistance) system, which produce cyclic CMP and cyclic UMP in response to phage infection. uci.eduresearchgate.net These pyrimidine CDNs then activate an immune response that can lead to the destruction of the infected host cell, thereby preventing the virus from replicating and spreading. uci.edu

Furthermore, the discovery of pyrimidine CDNs raises important questions about their potential roles in mediating interactions between bacteria and their hosts. nih.gov While purine-based CDNs are known to be recognized by the host's innate immune system, the role of pyrimidine-based CDNs in this context is an active area of investigation. royalsocietypublishing.org For example, cyclic di-UMP has been shown to bind to the innate immune sensor cGAS with reduced affinity compared to purine-based CDNs like 2'3'-cGAMP. biomol.comtargetmol.com This suggests a potential for specificity and diversity in downstream signaling pathways. nih.gov The exploration of these novel signaling molecules and their corresponding receptors and effector proteins is a burgeoning field of research with the potential to uncover new biological functions and therapeutic targets. nih.gov

Detailed Research Findings on Cyclic di-UMP

| Property | Finding | Source |

| Chemical Formula | C18H20N4O16P2 . 2Na | biomol.com |

| Molecular Weight | 656.3 | invivogen.com |

| Synonyms | c-di-UMP, c-UpUp, Cyclic di-Uridine monophosphate, 3'3'-Cyclic UMP-UMP | biomol.com |

| Synthesis | Produced by bacterial cGAS/DncV-like nucleotidyltransferases (CD-NTases). caymanchem.comtargetmol.com Can be synthesized enzymatically from UTP by a promiscuous cyclic-AMP-GMP synthetase. oup.com | caymanchem.comoup.comtargetmol.com |

| Binding Affinity | Binds to cGAS with reduced affinity compared to 2'3'-cGAMP or 3'3'-cGAMP. biomol.comtargetmol.com | biomol.comtargetmol.com |

| Biological Role | Implicated in bacterial antiphage defense systems (Pycsar). uci.eduresearchgate.net Used as a negative control in studies of cyclic di-GMP signaling and STING activation. biomol.cominvivogen.com | biomol.comuci.eduresearchgate.netinvivogen.com |

| Purity (for research use) | ≥ 95% | invivogen.com |

Properties

Molecular Formula |

C18H20N4Na2O16P2 |

|---|---|

Molecular Weight |

656.3 g/mol |

IUPAC Name |

disodium;1-[17-(2,4-dioxopyrimidin-1-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C18H22N4O16P2.2Na/c23-9-1-3-21(17(27)19-9)15-11(25)13-7(35-15)5-33-40(31,32)38-14-8(6-34-39(29,30)37-13)36-16(12(14)26)22-4-2-10(24)20-18(22)28;;/h1-4,7-8,11-16,25-26H,5-6H2,(H,29,30)(H,31,32)(H,19,23,27)(H,20,24,28);;/q;2*+1/p-2 |

InChI Key |

NTTSUUMRIKERKM-UHFFFAOYSA-L |

Canonical SMILES |

C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Molecular Biology and Enzymology of Cyclic Di Ump

Biosynthesis of Cyclic di-UMP

The biosynthesis of c-di-UMP is a controlled enzymatic process that involves specific precursors and dedicated synthetase enzymes. This process is a key component of certain bacterial signaling pathways, such as the Cyclic Oligonucleotide-based Antiphage Signaling System (CBASS). uniprot.orgresearchgate.net

Precursors and Substrates in Cyclic di-UMP Synthesis

The primary precursor for the synthesis of cyclic di-UMP is Uridine (B1682114) triphosphate (UTP). uniprot.orgoup.com In the canonical synthesis pathway, two molecules of UTP are condensed by a synthase enzyme to form the cyclic dinucleotide. uniprot.orguniprot.org The reaction involves the formation of two 3',5'-phosphodiester bonds, resulting in the characteristic 12-membered ring structure of the CDN, and releases two diphosphate (B83284) molecules. uniprot.orgnih.gov

While UTP is the essential substrate for c-di-UMP, some synthase enzymes can also utilize Cytidine triphosphate (CTP). uniprot.orgebi.ac.uk This can lead to the production of hybrid cyclic dinucleotides like cyclic CMP-UMP (c-CMP-UMP) as a minor product alongside the major product, c-di-UMP. uniprot.orgebi.ac.uk The synthesis of pyrimidine (B1678525) nucleotides like UTP and CTP begins with precursors such as glutamine, CO2, and aspartate in the cytoplasm. wikipedia.orgumich.edu Uridine monophosphate (UMP) is formed first and is subsequently phosphorylated to UTP. wikipedia.orgwikipedia.org

Identification and Characterization of Cyclic di-UMP Synthetase Enzymes

The enzymes responsible for c-di-UMP synthesis belong to the broader family of cGAS/DncV-like nucleotidyltransferases (CD-NTases). labscoop.comcaymanchem.comnih.gov These enzymes are crucial components of bacterial defense mechanisms against bacteriophages. uniprot.orgresearchgate.net

A specific clade of CD-NTases, designated CdnE, has been identified as the primary synthesizer of cyclic di-pyrimidines. researchgate.netnih.gov These enzymes catalyze the synthesis of 3',3'-cyclic UMP-UMP (c-di-UMP) as their main product. uniprot.orgebi.ac.uk

Examples of characterized CdnE enzymes include:

LpCdnE02 from Legionella pneumophila: This enzyme is part of a type I-B(UU) CBASS antivirus system and robustly synthesizes c-di-UMP from two UTP molecules. labscoop.comcaymanchem.comuniprot.org It can also produce c-CMP-UMP as a minor product when both UTP and CTP are present. uniprot.org The catalytic activity is dependent on the presence of divalent metal ions like Mg²⁺. researchgate.netuniprot.org

ClCdnE from Cecembia lonarensis: This enzyme also functions as a cyclic dipyrimidine nucleotide synthase, with demonstrated activity for producing c-di-UMP. uniprot.org

EfCdnE from Enterococcus faecalis: This enzyme synthesizes both c-di-UMP (cUU) and c-CMP-UMP (cUC). researchgate.net

These enzymes are key to anti-phage signaling, where the c-di-UMP produced acts as a second messenger to activate effector proteins, ultimately leading to abortive infection and cell death to halt phage replication. uniprot.org

| Enzyme | Organism | Products | Substrates | System |

| LpCdnE02 | Legionella pneumophila | Major: c-di-UMP; Minor: c-CMP-UMP | UTP, CTP | Type I-B(UU) CBASS |

| ClCdnE | Cecembia lonarensis | c-di-UMP, c-CMP-UMP | UTP, CTP | CBASS |

| EfCdnE | Enterococcus faecalis | c-di-UMP, c-CMP-UMP | UTP, CTP | Type I CBASS |

While CdnE enzymes are specialized for pyrimidine cyclization, other CD-NTases can produce c-di-UMP through promiscuous activity, though often inefficiently. A notable example is DncV from Vibrio cholerae, which preferentially synthesizes 3'3'-cGAMP. oup.comfrontiersin.org However, studies have shown that DncV can be prompted to synthesize other CDNs. oup.com When incubated solely with UTP, DncV does not efficiently produce c-di-UMP in the presence of magnesium. oup.comnih.gov However, replacing magnesium with other divalent ions like manganese or cobalt can alter its promiscuity and facilitate the synthesis of c-di-UMP. oup.comnih.gov This indicates that the enzyme's active site has some flexibility, but its preference is strongly geared towards purine (B94841) nucleotides. oup.com

Molecular Mechanisms of Pyrimidine Cyclization

The synthesis of c-di-UMP by CdnE enzymes follows a structured catalytic mechanism, with specific structural motifs determining substrate selection. researchgate.netnih.gov The process involves the binding of two substrate molecules, UTP, into distinct donor and acceptor pockets within the enzyme's active site. researchgate.netuniprot.org The synthesis is deduced to proceed through a linear intermediate, pppU[3'−5']pU, before the final cyclization step occurs. researchgate.netnih.govrhea-db.org

High-resolution structural studies of CdnE enzymes have identified key motifs that control their specificity for pyrimidine nucleotides. researchgate.netnih.gov

The (R/Q)xW Motif : A conserved motif, (R/Q)xW (Arginine/Glutamine - any amino acid - Tryptophan), is located at the C-terminal loop of CdnE enzymes and plays a critical role in dictating specificity for pyrimidine nucleotides in the donor pocket. researchgate.netnih.govuniprot.org The preferential binding of uracil (B121893) over cytosine bases in this pocket helps explain why c-di-UMP is the major product. researchgate.netnih.gov Mutational studies have shown that altering the Arginine or Tryptophan residues in this motif to Alanine can rewire the enzyme's specificity towards purine nucleotides, resulting in the production of mixed purine-pyrimidine CDNs. researchgate.netnih.govresearchgate.net

Conserved Asparagine (Asn) : A conserved asparagine residue is important for recognizing the uracil base of the nucleotide in the acceptor pocket. researchgate.netuniprot.org

This two-part recognition system, with the (R/Q)xW motif governing the donor site and the conserved asparagine at the acceptor site, provides a framework for the selective synthesis of cyclic di-pyrimidines by CdnE synthases. researchgate.net

| Motif | Location | Function | Key Residues |

| (R/Q)xW | C-terminal loop (Donor Pocket) | Controls pyrimidine specificity of the donor nucleotide. researchgate.netnih.gov | Arginine (R) or Glutamine (Q), Tryptophan (W) |

| Conserved Asparagine | Lid 1 (Acceptor Pocket) | Important for uracil recognition of the acceptor nucleotide. researchgate.netuniprot.org | Asparagine (N) |

Structural Biology of Cyclic di-UMP Interacting Proteins

Conformational Dynamics and Allosteric Regulation

The biological function of cyclic di-UMP (c-di-UMP) is intrinsically linked to its three-dimensional structure and the dynamic conformational changes it undergoes upon interaction with cellular receptors. These interactions are fundamental to the allosteric regulation of target proteins, thereby modulating downstream signaling pathways.

Conformational Landscape of Cyclic di-UMP

The conformational space of c-di-UMP is a critical determinant of its binding affinity and specificity for its receptors. While the uracil bases can adopt different orientations, the macrocyclic core of the molecule maintains a relatively consistent conformation. researchgate.net This structural feature suggests that the specificity of interaction is likely governed by the precise geometry and chemical properties of the binding pocket in the receptor protein.

Table 1: Conformational Properties of Cyclic di-UMP

| Parameter | Finding | Source |

| Predominant Ribose Pucker | N-type (C3'-endo-like) | researchgate.net |

| Glycosidic Bond Orientation | Primarily anti-conformation | researchgate.net |

| Structural Rigidity | The 3'-3' phosphodiester linkage contributes to a relatively rigid macrocycle. | researchgate.net |

Allosteric Regulation by Cyclic di-UMP: The PycTIR System

A primary example of allosteric regulation mediated by c-di-UMP is its role in the bacterial Pyrimidine-Cyclase system for antiphage resistance (Pycsar). nih.govnih.gov In this system, c-di-UMP acts as a second messenger, synthesized by a pyrimidine cyclase in response to phage infection. nih.govannualreviews.org The c-di-UMP then binds to and activates an effector protein, often one containing a Toll-Interleukin-1 Receptor (TIR) domain, known as PycTIR. nih.govnih.gov

The binding of c-di-UMP to the N-terminal cyclic nucleotide-binding domain (CNBD) of the PycTIR protein induces a significant conformational change. nih.gov This change is the cornerstone of the allosteric activation mechanism. Structural studies have proposed a dynamics-driven model for this process, where the sequential binding of c-UMP molecules to a dimeric PycTIR protein triggers its oligomerization. nih.gov This oligomerization is a critical step for the activation of the C-terminal TIR domain's NADase activity, which ultimately leads to cell death and aborts the phage infection. nih.govnih.gov

The structural basis for this activation involves the cUMP-bound CNBD dimers packing against each other to form linear filaments. nih.gov This arrangement is facilitated by specific interactions at the dimer-to-dimer interface. nih.gov In the absence of c-di-UMP, the PycTIR protein exists in an inactive state. The binding of the ligand allosterically transmits a signal from the CNBD to the TIR domain, leading to its functional activation.

Table 2: Allosteric Regulation of PycTIR by Cyclic di-UMP

| Regulatory Step | Mechanism | Consequence | Source |

| c-di-UMP Binding | Binds to the N-terminal Cyclic Nucleotide-Binding Domain (CNBD) of PycTIR. | Induces a conformational change in the PycTIR protein. | nih.gov |

| Oligomerization | The conformational change promotes the assembly of PycTIR dimers into higher-order oligomers (filaments). | Brings multiple TIR domains into close proximity. | nih.govresearchgate.net |

| Effector Activation | The oligomerized TIR domains become catalytically active. | Activation of NADase activity, leading to cell death. | nih.govnih.gov |

Specificity of Recognition

The specificity of the interaction between c-di-UMP and its receptors is crucial for preventing cross-talk with other cyclic dinucleotide signaling pathways. For instance, c-di-UMP is not predicted to be a strong binder of the STING (Stimulator of Interferon Genes) protein, a key receptor for purine-based cyclic dinucleotides like c-di-GMP and c-di-AMP in innate immunity. invivogen.com The smaller size of the uracil base in c-di-UMP is thought to hinder the formation of the necessary stacking interactions within the STING binding pocket that are critical for high-affinity binding and activation. invivogen.com

Biological Roles and Signaling Pathways of Cyclic Di Ump

Occurrence and Putative Roles in Eukaryotic Systems Research

The presence and function of cyclic di-UMP in eukaryotic organisms is a nascent and intriguing area of research. While cyclic dinucleotides of purine (B94841) origin, like cGAMP, are known to play crucial roles in the innate immune systems of animals, the role of pyrimidine-based cyclic dinucleotides is less clear. nih.gov

One study has reported the discovery of cyclic di-UMP in the yeast Saccharomyces cerevisiae in response to heat shock. grantome.combohrium.com This was the first in vivo detection of a pyrimidine (B1678525) cyclic dinucleotide in a eukaryotic cell. grantome.combohrium.com This finding suggests that cyclic di-UMP signaling may not be exclusive to prokaryotes. However, it is important to note that cyclic di-UMP is not predicted to be a strong activator of the well-characterized eukaryotic STING (stimulator of interferon genes) pathway, which is a key sensor for cyclic dinucleotides in mammalian cells. invivogen.com The smaller size of the pyrimidine base is thought to hinder the necessary stacking interactions for effective binding to STING. invivogen.com

Further research is needed to identify the potential synthases and receptors for cyclic di-UMP in eukaryotes and to elucidate its physiological roles. The discovery in yeast opens up the possibility that cyclic di-UMP could be involved in stress responses or other cellular processes in a broader range of eukaryotic organisms. grantome.combohrium.com

Detection in Model Eukaryotic Organisms (e.g., Saccharomyces cerevisiae, Mammalian Tissues)

The discovery of cyclic di-UMP (c-di-UMP) in eukaryotes has expanded our understanding of nucleotide-based second messengers. Initially, the focus of cyclic dinucleotide research was primarily on purine-based molecules like c-di-GMP and c-di-AMP.

In Saccharomyces cerevisiae

A significant breakthrough was the detection of c-di-UMP in the budding yeast Saccharomyces cerevisiae. Research has shown that S. cerevisiae synthesizes c-di-UMP, the first pyrimidine-based cyclic dinucleotide detected in vivo, specifically in response to heat shock. bohrium.combiorxiv.org This finding suggests a role for c-di-UMP in the yeast's cellular stress response. bohrium.com The heat shock response in yeast is a well-documented process involving profound changes in gene expression, mediated by transcription factors like Hsf1 and Msn2/Msn4, to protect the cell from proteotoxic stress. plos.orgmicrobialcell.comelifesciences.org The production of a novel signaling molecule like c-di-UMP under these conditions points to a previously unknown layer of regulation within this critical survival pathway. While the synthase responsible for its production in yeast is yet to be identified, this discovery has opened new avenues for investigating its physiological impact. bohrium.com

In Mammalian Tissues

The presence of pyrimidine-based cyclic mononucleotides in mammalian systems has been known for some time. Both cyclic CMP (cCMP) and cyclic UMP (cUMP) have been identified in various animal cells and tissues. nih.govresearchgate.net These molecules have been hypothesized to be involved in processes like development and apoptosis, although their specific biological roles are still being elucidated. nih.gov However, the direct detection of endogenous cyclic di-UMP in mammalian tissues has not been as clearly established as it has in yeast. Much of the research on pyrimidine-containing cyclic dinucleotides in a mammalian context has been driven by their discovery as bacterial signaling molecules and their subsequent interaction with the host immune system. mdpi.commdpi.com

| Organism/System | Compound Detected | Key Findings | Citations |

| Saccharomyces cerevisiae | Cyclic di-UMP | First in vivo detection of a pyrimidine cyclic dinucleotide; synthesized in response to heat shock. | bohrium.com, biorxiv.org |

| Mammalian Tissues/Cells | Cyclic UMP (cUMP) / Cyclic CMP (cCMP) | Detected in various animal cells; specific biological roles are under investigation. | nih.gov, researchgate.net |

Evolutionary Insights into Cyclic Dinucleotide Signaling Conservation

The discovery of c-di-UMP is best understood within the broader evolutionary context of cyclic dinucleotide (CDN) signaling. These signaling pathways are ancient, originating in bacteria where they regulate a vast array of processes, including biofilm formation, virulence, and anti-phage defense. nih.govharvard.edu

The core components of eukaryotic innate immunity pathways that sense CDNs show clear evolutionary links to these bacterial systems. nih.gov For instance, the human cGAS-STING antiviral pathway, which detects cytosolic DNA and produces the CDN 2'3'-cGAMP, has evolutionary ties to bacterial anti-phage signaling systems known as CBASS (cyclic oligonucleotide-based antiphage signaling system). biorxiv.orguci.eduannualreviews.org These bacterial systems utilize a diverse array of cGAS/DncV-like nucleotidyltransferase (CD-NTase) enzymes to produce a wide variety of cyclic di- and tri-nucleotides, including those containing pyrimidines like 3′,3′-cUAMP and 3′3′-c-di-UMP. mdpi.comannualreviews.orgroyalsocietypublishing.org

This conservation of signaling principles across billions of years of evolution suggests that eukaryotes may have adapted these ancient bacterial defense mechanisms. nih.govannualreviews.org The existence of a wide spectrum of CDNs in bacteria, far beyond the canonical c-di-GMP and c-di-AMP, hints at a vast, unexplored landscape of nucleotide-based signaling. The detection of c-di-UMP in yeast suggests that pyrimidine-based CDN signaling is not exclusive to bacteria and may be a conserved feature in eukaryotes, playing roles that are yet to be fully understood. bohrium.combiorxiv.org The diversification of both the signaling molecules and their receptors across the tree of life underscores the flexibility and adaptability of this form of cellular communication. royalsocietypublishing.org

Genetic and Regulatory Mechanisms Governing Cyclic Di Ump Homeostasis

Gene Regulation of Cyclic di-UMP Biosynthesis and Degradation Enzymes

The homeostasis of c-di-UMP is maintained by the balanced activities of enzymes that synthesize it and those that degrade it. The genes encoding these enzymes are often found in specific arrangements within the genome, reflecting their functional roles, particularly in prokaryotic defense.

Biosynthesis: The synthesis of c-di-UMP is catalyzed by a diverse family of enzymes known as cGAS/DncV-like nucleotidyltransferases (CD-NTases). royalsocietypublishing.orgweizmann.ac.il These enzymes utilize two molecules of Uridine (B1682114) Triphosphate (UTP) to produce c-di-UMP and two pyrophosphate molecules. uniprot.org A notable example is the CdnE enzyme from Legionella pneumophila, a cyclic dipyrimidine nucleotide synthase that primarily synthesizes 3',3'-c-di-UMP. uniprot.orgresearchgate.net

These synthase genes are frequently located within operons of anti-phage defense systems, such as the Cyclic Oligonucleotide-based Antiphage Signaling System (CBASS) and the Pyrimidine (B1678525) Cyclase System for Antiphage Resistance (Pycsar). annualreviews.orgnih.govnih.gov In these systems, the CD-NTase acts as a sensor; upon detecting a phage infection, it synthesizes c-di-UMP, which then functions as a second messenger to activate an effector protein, ultimately leading to cell death and aborting the phage replication cycle. weizmann.ac.ilnih.govnih.gov For instance, a Type I-B(UU) CBASS system utilizes a CdnE-family synthase to produce c-di-UMP as its specific signaling molecule. uniprot.orgnih.gov

Degradation: While the degradation pathways for purine-based cyclic dinucleotides like c-di-GMP and c-di-AMP are well-characterized—involving phosphodiesterases (PDEs) with EAL, HD-GYP, or DHH/DHHA domains—the specific endogenous enzymes responsible for c-di-UMP degradation in bacteria are not yet clearly identified. oup.comcaymanchem.commdpi.com However, the evolutionary arms race between bacteria and phages has led to the development of viral counter-defense mechanisms. Some phages encode phosphodiesterases that can degrade host cyclic nucleotides. The anti-CBASS protein Acb1 can degrade a range of these signaling molecules, though its activity against c-di-UMP is weak. annualreviews.org Another phage-encoded enzyme, Apyc1 , degrades cyclic mononucleotides and is a key component of the anti-Pycsar defense, suggesting a potential, though unconfirmed, role in targeting related pyrimidine signals. researchgate.netbiorxiv.org

Table 1: Enzymes Involved in Cyclic di-UMP Metabolism This table summarizes the key enzyme families and specific examples involved in the synthesis of c-di-UMP. Note the lack of characterized specific endogenous degradation enzymes.

| Process | Enzyme/Protein Family | Specific Gene/Protein Example | Organism/System | Function | Citation(s) |

|---|---|---|---|---|---|

| Biosynthesis | cGAS/DncV-like Nucleotidyltransferase (CD-NTase) | CdnE | Legionella pneumophila (in CBASS) | Synthesizes 3',3'-c-di-UMP from two UTP molecules. | uniprot.orgnih.govelifesciences.org |

| Biosynthesis | CD-NTase | (Unidentified Synthase) | Saccharomyces cerevisiae | Synthesizes c-di-UMP in response to heat shock. | grantome.combohrium.com |

| Antagonism (Degradation) | Phage Anti-CBASS Protein | Acb1 | Bacteriophage | Degrades various cyclic nucleotides, but with weak activity against c-di-UMP. | annualreviews.org |

| Antagonism (Degradation) | Phage Anti-Pycsar Protein | Apyc1 | Bacteriophage | Degrades cyclic mononucleotides (cCMP, cUMP) to counter host defense. | researchgate.netbiorxiv.org |

Transcriptional and Post-Transcriptional Control in Response to Environmental Stimuli

The production of c-di-UMP is not constitutive but is instead tightly regulated at both the transcriptional and post-transcriptional levels in response to specific environmental threats.

Environmental Stimuli and Transcriptional Control: The primary environmental stimulus for c-di-UMP synthesis in prokaryotes is bacteriophage infection . nih.gov The genes for c-di-UMP synthases are typically part of defense operons like CBASS, meaning their transcription is controlled by promoters that respond to phage-associated molecular patterns. weizmann.ac.ilnih.gov The system is activated upon sensing a "viral cue," which triggers the expression and activity of the CD-NTase. nih.govnih.gov In Escherichia coli equipped with the Pycsar defense system, levels of the related cyclic pyrimidine mononucleotides (cUMP and cCMP) increase significantly approximately 30-40 minutes after infection by phage T5, suggesting that the activation of the cyclase is tied to a late stage of the viral replication cycle. annualreviews.org

In eukaryotes, the stimuli can be different. For example, the yeast Saccharomyces cerevisiae was found to synthesize c-di-UMP in response to heat shock , indicating a role for this signaling molecule in the general stress response in some organisms. bohrium.com

Post-Transcriptional Control: Post-transcriptional regulation, which includes mechanisms like riboswitches and small RNAs, is a critical layer of control for gene expression in bacteria. researchgate.netoup.com Riboswitches are structured RNA elements in the 5'-untranslated region of an mRNA that can directly bind a metabolite or second messenger, altering the expression of the downstream gene. wikipedia.orgnih.gov While highly specific riboswitches for c-di-GMP (GEMM-I and GEMM-II) and c-di-AMP (ydaO-type) have been identified and are widespread, a riboswitch that specifically recognizes and responds to c-di-UMP has not yet been discovered. oup.comwikipedia.orgencyclopedia.pubembopress.org This remains an area of active investigation, as the presence of such a regulatory element would provide a direct mechanism for c-di-UMP to control gene expression at the RNA level.

Evolutionary Conservation and Diversification of Cyclic di-UMP Signaling Systems Across Domains

The use of cyclic nucleotides as signaling molecules is an ancient biological strategy, and the c-di-UMP pathway is a clear example of how these systems have been conserved and adapted across the domains of life.

Conservation: The CD-NTase enzymes that synthesize c-di-UMP belong to a large and ancient superfamily that includes the human cGAS enzyme, which is critical for innate immunity. royalsocietypublishing.orgharvard.edu This shared ancestry indicates that nucleotide-based immune signaling has deep evolutionary roots. This is further supported by the discovery of STING protein homologs in bacteria, where they function as receptors for cyclic dinucleotides within defense islands. rcsb.org The fundamental mechanism—synthesis of a cyclic nucleotide in response to a threat, followed by receptor binding and effector activation—is conserved from bacteria to humans. grantome.com

Diversification: While the core mechanism is conserved, the c-di-UMP signaling system showcases remarkable diversification. Its existence represents a significant expansion of the cyclic nucleotide "language" beyond the canonical purine-based messengers (c-di-GMP and c-di-AMP) to include pyrimidines. royalsocietypublishing.orgelifesciences.org This diversification is thought to be driven by the evolutionary pressure of the host-phage arms race. annualreviews.org By using a wide array of signaling molecules (including c-di-UMP, cGAMP, and cUMP-AMP), bacteria can activate different defense pathways, making it harder for phages to evolve universal counter-measures. weizmann.ac.ilnih.gov

This diversification is also evident in the effector proteins activated by these signals, which can include TIR domains that deplete NAD+, phospholipases that degrade the cell membrane, and various nucleases. weizmann.ac.ilnih.govnih.gov Phages, in turn, have co-evolved proteins to counter this defense, such as "sponge" proteins like Acb2 that sequester cyclic dinucleotides or nucleases like Acb1 that degrade them. annualreviews.orgnih.gov The adaptation of this pathway in metazoans represents a major functional shift; what began as an abortive infection system in bacteria (leading to the death of the infected cell) evolved into the cGAS-STING pathway in animals, which regulates the transcription of antiviral genes to coordinate a broader immune response. rcsb.org

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| Cyclic di-UMP (c-di-UMP) |

| Uridine Triphosphate (UTP) |

| Cyclic di-GMP (c-di-GMP) |

| Cyclic di-AMP (c-di-AMP) |

| Cyclic UMP (cUMP) |

| Cyclic CMP (cCMP) |

| Cyclic GMP-AMP (cGAMP) |

| Cyclic UMP-AMP (cUMP-AMP) |

Methodologies for Academic Research on Cyclic Di Ump

Analytical Techniques for Detection and Quantification

Accurate detection and quantification are foundational to understanding the significance of c-di-UMP. A suite of analytical methods, primarily centered around mass spectrometry and chromatography, has been adapted for this purpose.

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of cyclic dinucleotides like c-di-UMP.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for quantifying cyclic dinucleotides from complex biological samples. nih.govnih.govnih.gov The methodology involves separating the analyte from a mixture using high-performance liquid chromatography (HPLC) before it is introduced into the mass spectrometer. nih.govnih.gov The mass spectrometer then performs two stages of mass analysis (tandem MS). First, it selects the protonated c-di-UMP molecule (the precursor ion). This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This process of monitoring specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides high specificity and allows for sensitive quantification. nih.govnih.gov While methods are well-established for other cyclic dinucleotides like c-di-GMP and c-di-AMP, the same principles are directly applicable to c-di-UMP. frontiersin.orgresearchgate.netnih.gov For instance, analysis of the related cUMP shows distinct fragmentation spectra that can be used for its identification. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS is an ionization technique that has been successfully applied to the study of dinucleotides and other cyclic nucleotide analogues. wustl.edunih.gov In this method, the sample is mixed in a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. nih.gov This process desorbs and ionizes the analyte molecules with minimal fragmentation, making it suitable for determining the molecular weight of non-volatile and thermally labile compounds like c-di-UMP. When combined with tandem mass spectrometry, FAB-MS can provide structural information by analyzing the fragmentation patterns of the selected molecular ion. nih.gov

Mass-Analyzed Ion Kinetic-Energy Spectrometry (MIKES): MIKES is a tandem mass spectrometry technique performed on a sector instrument with a reverse geometry (magnetic sector followed by an electric sector). wikipedia.orgczechms.orgmsterms.org It is used to study the unimolecular and collision-induced dissociation of mass-selected precursor ions. rsc.org For c-di-UMP, this would involve selecting the molecular ion with the magnetic sector, allowing it to fragment in a field-free region, and then analyzing the kinetic energy of the resulting product ions by scanning the electric sector field. wikipedia.orgczechms.org The resulting spectrum provides information about the fragmentation pathways and can be used for structural elucidation of the molecule. rsc.org The width of the peaks in a MIKES scan is related to the kinetic energy released during fragmentation. wikipedia.orgczechms.org

Alongside mass spectrometry, spectroscopic and chromatographic techniques are indispensable for the routine analysis and purification of c-di-UMP.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation, purification, and quantification of nucleotides. nih.govresearchgate.net Reversed-phase HPLC is commonly used, where c-di-UMP is separated based on its hydrophobicity on a nonpolar stationary phase. nih.govnih.gov The retention time—the time it takes for the compound to pass through the column—is a characteristic feature used for its identification when compared to a known standard. researchgate.net For instance, in assays studying the enzymatic synthesis of c-di-AMP, HPLC is used to separate the product (c-di-AMP) from the substrate (ATP), with each compound showing a distinct peak at a specific retention time. nih.govresearchgate.net A similar approach is effective for analyzing c-di-UMP synthesis from its substrate, UTP. nih.gov

Ultraviolet (UV) Spectroscopy: UV spectroscopy is often coupled with HPLC for detection. Uracil (B121893), the nucleobase in c-di-UMP, has a characteristic maximum absorbance of UV light at a specific wavelength (around 260 nm). As the separated compounds elute from the HPLC column, they pass through a UV detector, which measures the absorbance. researchgate.net The resulting chromatogram plots UV absorbance against retention time, allowing for the quantification of the compound based on the area under its corresponding peak. nih.govresearchgate.net This method is straightforward and provides a reliable way to monitor reactions and assess sample purity. nih.gov

Fluorescence-based assays provide a sensitive means to study the binding of c-di-UMP to potential protein or RNA receptors. These methods are adaptable to high-throughput screening formats. researchgate.net One common approach involves competitive binding assays. In this setup, a known fluorescent ligand that binds to the receptor of interest is used. When unlabeled c-di-UMP is introduced, it competes with the fluorescent ligand for binding to the receptor. A decrease in the fluorescence signal (such as fluorescence polarization or FRET) indicates that c-di-UMP is binding to the receptor and displacing the fluorescent probe. Another strategy involves labeling either the c-di-UMP molecule or the receptor with a fluorescent tag to directly monitor their interaction. While specific assays for c-di-UMP are still emerging, the principles have been established in the study of other cyclic dinucleotides, such as the use of RNA-based fluorescent biosensors for 2',3'-cGAMP. researchgate.net

Enzymatic Synthesis and Derivatization for Research Applications

While chemical synthesis is possible, enzymatic synthesis offers a highly specific and efficient method for producing c-di-UMP for research purposes. nih.gov This approach avoids the need for protecting groups and often proceeds under mild conditions. Research has shown that certain promiscuous dinucleotide cyclases can synthesize various cyclic dinucleotides. For example, the DncV enzyme from Vibrio cholerae, a cyclic-AMP-GMP synthetase, can utilize uridine (B1682114) triphosphate (UTP) as a substrate to produce c-di-UMP. oup.com The reaction can be optimized by altering reaction conditions, such as replacing magnesium with other divalent metal ions like manganese or cobalt, which can enhance the production of non-canonical cyclic dinucleotides, including c-di-UMP. oup.comresearchgate.net This biocatalytic approach is also valuable for creating derivatized versions of c-di-UMP, such as those with phosphorothioate (B77711) backbone modifications, which are useful tools for studying the structural and functional aspects of ligand-receptor interactions. researchgate.net

Genetic and Molecular Tools for Functional Studies

To understand the biological function of c-di-UMP, it is essential to identify the enzymes responsible for its synthesis and degradation, as well as its downstream effectors. Genetic and molecular tools are critical for these investigations.

Gene deletion and mutagenesis are powerful strategies to probe the function of genes suspected to be involved in c-di-UMP metabolism or signaling. By creating targeted deletions of genes encoding potential c-di-UMP synthetases (uridylyl cyclases) or phosphodiesterases, researchers can observe the resulting changes in cellular c-di-UMP levels and associated phenotypes. For example, studies on c-di-AMP and c-di-GMP have extensively used this approach. Deleting genes that encode diadenylate cyclases (DACs), such as cdaA or disA in Bacillus subtilis, leads to significantly decreased intracellular levels of c-di-AMP and results in observable phenotypes related to growth and stress response. mdpi.com Similarly, deleting all 12 diguanylate cyclase and phosphodiesterase genes in Erwinia amylovora was used to study the global regulatory effects of c-di-GMP. nih.gov This strategy can be directly applied to study c-di-UMP by knocking out candidate cyclase genes and measuring the impact on c-di-UMP production and cellular processes like phage defense, providing a direct link between a specific gene and the molecule's function. nih.govelsevierpure.com

Reporter Systems for Pathway Activation Studies

The elucidation of signaling pathways activated by cyclic di-UMP (c-di-UMP) relies on robust and sensitive reporter systems. While specific reporter assays exclusively designed for c-di-UMP are still emerging, the methodologies established for other cyclic dinucleotides, such as cyclic di-GMP and cyclic di-AMP, provide a strong framework for studying c-di-UMP pathway activation. These systems are typically cell-based and measure the transcriptional or translational output of a target gene that is regulated by the signaling pathway .

Commonly employed reporter systems utilize the expression of easily quantifiable proteins, such as luciferase or green fluorescent protein (GFP), placed under the control of a promoter that is responsive to the c-di-UMP signaling cascade. nih.govresearchgate.net When the pathway is activated by c-di-UMP, the corresponding transcription factors are engaged, leading to the expression of the reporter protein. The resulting light emission or fluorescence can be measured, providing a quantitative readout of pathway activation. nih.govyoutube.comyoutube.com

For instance, in the study of c-di-AMP, which is known to activate the stimulator of interferon genes (STING) pathway, reporter cell lines expressing luciferase under the control of an interferon-stimulated response element (ISRE) are frequently used. nih.govnih.gov Activation of the STING pathway by c-di-AMP leads to the production of type I interferons, which in turn activate the ISRE and drive luciferase expression. nih.govnih.govnih.gov This type of assay could be adapted to investigate whether c-di-UMP also engages the STING pathway or other innate immune signaling cascades.

Another approach involves the use of fluorescent reporters to monitor intracellular levels of the second messenger. For example, reporters have been developed for c-di-GMP by transcriptionally fusing a c-di-GMP-responsive promoter to a gene encoding a fluorescent protein. nih.govresearchgate.net This allows for the visualization and quantification of signaling activity within individual cells or populations. Similar strategies could be employed to develop c-di-UMP-specific reporters by identifying promoters that are selectively regulated by the c-di-UMP pathway.

The table below summarizes reporter systems used for studying cyclic dinucleotide signaling, which can be adapted for c-di-UMP research.

| Reporter System Type | Principle | Example Application for Cyclic Dinucleotides | Potential Adaptation for Cyclic di-UMP |

| Luciferase-Based | A c-di-nucleotide responsive promoter drives the expression of a luciferase enzyme. Pathway activation is quantified by measuring light emission upon addition of a substrate. nih.gov | An ISRE-luciferase reporter is used to measure type I interferon responses triggered by c-di-AMP activation of the STING pathway. nih.gov | An ISRE-luciferase reporter could be used to test for c-di-UMP-mediated STING activation. Identification of a c-di-UMP-specific promoter could be used to develop a dedicated luciferase reporter. |

| Fluorescent Protein-Based | A c-di-nucleotide responsive promoter is fused to a gene encoding a fluorescent protein (e.g., GFP). Pathway activation is measured by detecting fluorescence. nih.gov | The c-di-GMP-responsive cdrA promoter fused to GFP is used to gauge cellular c-di-GMP levels in Pseudomonas aeruginosa. nih.gov | A promoter that is specifically induced by c-di-UMP could be identified and fused to a fluorescent protein gene to create a c-di-UMP-specific biosensor. |

| Enzyme Fragment Complementation (EFC) | A transcriptional response element controls the expression of a small enzyme fragment. When the pathway is activated, this fragment is produced and complements a larger, inactive enzyme fragment, leading to a measurable enzymatic activity. youtube.com | EFC-based assays have been developed to quantify the activation and inhibition of various signaling pathways, such as NF-κB and NFAT. youtube.com | A c-di-UMP responsive transcriptional element could be incorporated into an EFC system for a sensitive and quantitative readout of pathway activation. |

Structural Determination Methods (e.g., X-ray Crystallography)

The three-dimensional structure of cyclic di-UMP and its complexes with cellular receptors and enzymes is fundamental to understanding its biological function. Several biophysical techniques are employed for the structural elucidation of cyclic nucleotides and their interactions.

X-ray Crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. For cyclic di-UMP, this method can provide high-resolution information on its conformation, as well as how it binds to effector proteins. The process involves crystallizing the molecule of interest, in this case, the sodium salt of cyclic di-UMP, and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the positions of atoms within the crystal. nih.gov While the crystal structure of cyclic di-UMP itself has not been extensively reported, the structures of related molecules, such as uridine-5'-monophosphate (UMP) sodium salt hydrates, have been determined, revealing layered sandwich packing architectures. nih.gov Furthermore, the crystal structure of a uridylate cyclase, an enzyme that synthesizes cyclic UMP, has been solved, providing insights into the molecular mechanism of pyrimidine (B1678525) selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another key technique for structural analysis, particularly for molecules in solution. NMR can provide detailed information about the structure, dynamics, and environment of atoms within a molecule. researchgate.net For cyclic di-UMP, 1D and 2D NMR experiments can be used to determine its conformation and to study its interactions with binding partners. researchgate.net The PubChem database contains references to 1D NMR spectral data for 2',3'-cyclic UMP. nih.gov

Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight and elemental composition of a compound. frontierspartnerships.orgshimadzu.com Tandem mass spectrometry (MS/MS) can be used to elucidate the structure of cyclic molecules by analyzing their fragmentation patterns. frontierspartnerships.orgshimadzu.com For cyclic di-UMP, high-resolution mass spectrometry can confirm its identity and purity. Liquid chromatography-mass spectrometry (LC-MS) methods are particularly useful for separating and quantifying cyclic dinucleotides in biological samples. researchgate.net

The following table summarizes these structural determination methods and their applications to cyclic di-UMP.

| Method | Principle | Application to Cyclic di-UMP | Key Findings/Potential Insights |

| X-ray Crystallography | Determines the 3D atomic structure of a molecule by analyzing the diffraction pattern of X-rays scattered by a single crystal. nih.gov | Determination of the crystal structure of cyclic di-UMP sodium salt and its complexes with effector proteins. | High-resolution structure of cyclic di-UMP, identification of key residues involved in binding to target proteins, and understanding the conformational changes upon binding. |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules in solution. researchgate.netnih.gov | Elucidation of the solution structure of cyclic di-UMP and characterization of its interactions with other molecules. | Information on the conformational flexibility of cyclic di-UMP in solution and mapping of the binding interface with its receptors. |

| Mass Spectrometry | Measures the mass-to-charge ratio of ions to determine the molecular weight and structure of a compound. frontierspartnerships.orgresearchgate.net | Confirmation of the molecular weight of cyclic di-UMP and analysis of its structure through fragmentation patterns in MS/MS. | Accurate mass determination for compound identification and structural information from fragmentation analysis. |

Bioinformatic Approaches for System Identification and Analysis

Bioinformatic tools are indispensable for the identification and analysis of cyclic di-UMP signaling systems within the vast amount of genomic and proteomic data. These computational approaches allow for the prediction of enzymes involved in the synthesis (cyclases) and degradation (phosphodiesterases) of cyclic di-UMP, as well as its potential effector proteins.

Comparative genomics is a powerful approach that involves comparing the genomic features of different organisms to identify functionally important elements. nih.govfrontiersin.orgnih.govresearchgate.net By searching for genes that are consistently found in close proximity to known signaling components across various genomes (a concept known as gene neighborhood analysis), researchers can identify novel proteins involved in the cyclic di-UMP pathway. nih.gov This method has been successfully used to uncover vast networks of systems related to cyclic nucleotide signaling.

Phylogenetic analysis is used to study the evolutionary relationships between genes and proteins. By constructing phylogenetic trees of putative cyclases and phosphodiesterases, researchers can classify them into different families and predict their substrate specificity. nih.govnih.govresearchgate.netmdpi.com For example, phylogenetic analysis of proteins with pyrimidine cyclase domains has revealed distinct clades associated with different effector domains, suggesting a co-evolution of the signaling molecule and its downstream targets. nih.gov

Sequence and structure analysis involves the use of algorithms to identify conserved domains and motifs within protein sequences. For instance, the identification of specific amino acid signatures in the active sites of cyclases can help to distinguish between those that synthesize purine-based cyclic dinucleotides (like c-di-GMP and c-di-AMP) and those that produce pyrimidine-based ones (like c-di-UMP). Structural modeling can further provide insights into the molecular basis of substrate recognition and catalysis.

The table below outlines key bioinformatic approaches for the study of cyclic di-UMP systems.

| Bioinformatic Approach | Description | Application in Cyclic di-UMP Research |

| Comparative Genomics | Comparison of genomic sequences and structures across different species to identify conserved genes and regulatory elements. nih.govfrontiersin.orgnih.govresearchgate.net | Identification of novel genes involved in c-di-UMP metabolism and signaling by analyzing gene neighborhoods and co-occurrence patterns with known signaling proteins. |

| Phylogenetic Analysis | The study of evolutionary relationships among genes, proteins, or organisms. nih.govnih.govresearchgate.netmdpi.com | Classification of putative c-di-UMP cyclases and phosphodiesterases into distinct families and prediction of their functional roles based on evolutionary conservation. |

| Sequence Homology Searches | Using known protein sequences to search databases for similar sequences in other organisms. | Identification of candidate c-di-UMP cyclases, phosphodiesterases, and effector proteins in newly sequenced genomes based on homology to experimentally characterized proteins. |

| Conserved Domain Analysis | Searching for known functional domains and motifs within protein sequences. | Prediction of the enzymatic activity (e.g., cyclase or phosphodiesterase) and regulatory mechanisms of uncharacterized proteins containing domains associated with cyclic nucleotide signaling. |

Future Directions in Cyclic Di Ump Research

Elucidation of Novel Receptors and Effector Pathways

A primary objective in c-di-UMP research is the identification of its direct cellular receptors, which are essential for transducing the signal into a physiological response. Drawing parallels from the well-understood c-di-GMP and c-di-AMP systems, it is plausible that c-di-UMP interacts with both protein and RNA effectors. encyclopedia.puboup.com

Future research will need to employ a range of biochemical and genetic techniques to isolate and characterize these binding partners. Affinity-based methods, such as pull-down assays using immobilized c-di-UMP analogs coupled with mass spectrometry, have been highly effective in identifying receptors for other cyclic dinucleotides and represent a logical starting point. springernature.comresearchgate.netwhiterose.ac.uk Additionally, systematic screening approaches like the Differential Radial Capillary Action of Ligand Assay (DRaCALA) could be adapted to screen entire libraries of proteins for c-di-UMP binding activity. nih.gov

Potential receptors may include proteins with known cyclic nucleotide-binding domains (like PilZ) or entirely new classes of effector proteins. nih.gov Similarly, the existence of c-di-UMP-responsive riboswitches—structured RNA elements that regulate gene expression upon ligand binding—should be investigated through bioinformatics and experimental validation, as they are key components in other cyclic dinucleotide pathways. oup.com

Table 1: Potential Methodologies for Identifying Cyclic di-UMP Receptors

| Method | Principle | Potential Outcome |

|---|---|---|

| Affinity Chromatography/Pull-down | A c-di-UMP analog is immobilized on beads to "capture" binding proteins from cell lysates. | Identification of a suite of proteins that directly interact with c-di-UMP. |

| Mass Spectrometry | Captured proteins are identified based on their mass-to-charge ratio. | Precise identification of novel c-di-UMP effector candidates. |

| DRaCALA (Differential Radial Capillary Action of Ligand Assay) | A rapid, high-throughput screen to detect ligand-protein interactions based on differential migration on a membrane. | Systematic identification of c-di-GMP binding proteins from a whole proteome. nih.gov |

| Bioinformatics & RNA-Seq | Computational searches for conserved RNA structural motifs upstream of genes, coupled with sequencing to detect transcriptional changes. | Discovery of potential c-di-UMP-responsive riboswitches and their regulated genes. |

Interplay with Uncharacterized Cyclic Oligonucleotides

The world of bacterial second messengers is increasingly recognized for its diversity, extending beyond cyclic dinucleotides to include cyclic trinucleotides and hybrid molecules. mdpi.comnih.gov An essential avenue of future research is to understand how c-di-UMP signaling integrates with these other pathways. This "crosstalk" is a critical feature of cellular signaling, allowing for complex and fine-tuned responses. nih.govresearchgate.net

Investigations should focus on whether the enzymes that synthesize or degrade c-di-UMP exhibit promiscuity, potentially acting on other cyclic oligonucleotides. The DncV enzyme from Vibrio cholerae, for instance, is known to be a promiscuous cyclase, capable of producing various cyclic dinucleotides. oup.com Determining the substrate specificity of c-di-UMP synthases and phosphodiesterases is crucial. nih.govmdpi.com Furthermore, studies are needed to explore if c-di-UMP can act as an allosteric regulator for enzymes or receptors involved in other signaling pathways, creating a hierarchical or integrated network.

Table 2: Known Bacterial Cyclic Oligonucleotides and Potential for Crosstalk

| Molecule | Known Function (Examples) | Potential Interplay with c-di-UMP |

|---|---|---|

| Cyclic di-GMP (c-di-GMP) | Biofilm formation, motility, virulence. encyclopedia.pub | Competitive binding to common effectors; allosteric regulation of synthesis/degradation enzymes. |

| Cyclic di-AMP (c-di-AMP) | Cell wall homeostasis, ion transport, growth. frontiersin.org | Shared degradation pathways; co-regulation of downstream physiological processes. |

| 3',3'-cGAMP | Anti-phage defense, virulence regulation. nih.gov | Competition for synthases with broad substrate specificity; activation of parallel or opposing pathways. |

| Cyclic UMP-AMP (cUAMP) | Activation of specific phospholipases. nih.gov | Potential for hybrid signaling networks where different molecules trigger distinct branches of a response. |

| Cyclic trinucleotides (e.g., c-tri-AMP) | Emerging roles in bacterial signaling. mdpi.com | Crosstalk at the level of synthesis or receptor binding, expanding the complexity of the signaling web. |

Advanced Structural and Mechanistic Investigations

A deep understanding of c-di-UMP signaling requires detailed knowledge of the molecular interactions involved. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), will be indispensable for solving the three-dimensional structures of c-di-UMP bound to its synthases, phosphodiesterases, and effector proteins. nih.govresearchgate.net

These structural insights will reveal the precise atomic contacts that govern molecular recognition, explaining the specificity of c-di-UMP for its targets. researchgate.net They can also illuminate the conformational changes that occur upon binding, which is the fundamental mechanism of signal transduction. nih.gov Complementing these structural studies, detailed kinetic analyses of the relevant enzymes will be necessary to understand how the cellular concentration of c-di-UMP is dynamically regulated in response to specific stimuli. This knowledge is foundational for building accurate models of the signaling pathway and for designing specific molecular probes or inhibitors to dissect its function. mdpi.com

Table 3: Key Structural and Mechanistic Questions for c-di-UMP Research

| Research Area | Key Questions | Applicable Techniques |

|---|---|---|

| Molecular Recognition | How do receptors specifically recognize the uracil (B121893) bases of c-di-UMP? What conformational changes does binding induce? | X-ray Crystallography, Cryo-EM, NMR Spectroscopy. |

| Enzyme Catalysis | What is the step-by-step mechanism of c-di-UMP synthesis and degradation? What determines substrate specificity? | Enzyme kinetics, Site-directed mutagenesis, Structural analysis of enzyme-substrate complexes. |

| Inhibitor/Probe Design | Can we design small molecules that specifically block c-di-UMP synthesis, degradation, or receptor binding? | Structure-based drug design, High-throughput screening. mdpi.com |

Systems Biology Approaches to Cyclic di-UMP Signaling Networks

To comprehend the full biological impact of c-di-UMP, it is essential to move beyond the study of individual components and embrace a systems-level perspective. Systems biology approaches, which integrate global datasets, are perfectly suited for mapping the entirety of a signaling network and its physiological consequences. hugheylab.orgcolorado.edu

By creating mutant strains that are unable to synthesize c-di-UMP (e.g., by deleting the synthase gene) or that accumulate it (e.g., by deleting the phosphodiesterase gene), researchers can perform comparative global analyses. Techniques like transcriptomics (RNA-seq), proteomics, and metabolomics will reveal the full spectrum of genes, proteins, and metabolic pathways that are under the control of c-di-UMP signaling. purdue.edu

This data can then be used to construct and refine computational models of the c-di-UMP network. nih.govnih.gov Such models can simulate the flow of information through the pathway, predict how the network will respond to different stimuli, and identify critical nodes for further experimental investigation. hugheylab.orgresearchgate.net Ultimately, these approaches will be crucial for defining the c-di-UMP regulon and understanding its role in the broader context of bacterial physiology and behavior.

Table 4: Systems Biology Strategies for Mapping the c-di-UMP Network

| Approach | Description | Expected Insights |

|---|---|---|

| Transcriptomics (RNA-Seq) | Compares global mRNA levels between wild-type and c-di-UMP mutant strains. | Identification of all genes whose expression is regulated by c-di-UMP, including those controlled by riboswitches. |

| Proteomics | Compares the entire protein content of wild-type and mutant cells. | Reveals changes in protein abundance and post-translational modifications downstream of c-di-UMP signaling. |

| Metabolomics | Analyzes the global profile of small-molecule metabolites. | Uncovers metabolic pathways and processes that are influenced by the c-di-UMP network. |

| Computational Modeling | Integrates experimental data into mathematical models to simulate network dynamics. | Predictive understanding of signal flow, input-output relationships, and network robustness. colorado.edunih.gov |

Q & A

Q. How is Cyclic di-UMP synthesized and characterized for use in bacterial signaling studies?

Cyclic di-UMP is enzymatically synthesized using bacterial cGAS/DncV-like nucleotidyltransferases (CD-NTases), such as LpCdnE02 from Legionella pneumophila. Structural specificity is controlled by a conserved (R/Q)xW motif in CD-NTases, which ensures preferential uracil incorporation over cytosine . Post-synthesis, purity (≥95%) is validated via HPLC and mass spectrometry, with molecular weight confirmed as 656.3 Da . Researchers must verify enzymatic activity using nucleoside triphosphate substrates and monitor reaction kinetics via UV-spectrophotometry .

Q. What experimental controls are recommended when studying Cyclic di-UMP in cGAS binding assays?

Cyclic di-UMP serves as a negative control for cyclic di-GMP (c-di-GMP) due to its lower binding affinity to cGAS. Experimental designs should include:

- Positive controls : 2'3'-cGAMP or 3'3'-cGAMP (high-affinity ligands).

- Negative controls : Cyclic di-UMP (low-affinity ligand). Binding assays (e.g., surface plasmon resonance or fluorescence polarization) should quantify dissociation constants (Kd) under apo or dsDNA-bound cGAS conditions to validate specificity .

Q. How can researchers ensure solubility and stability of Cyclic di-UMP in aqueous solutions?

Cyclic di-UMP is typically stored at -20°C in lyophilized form. For dissolution:

- Warm the solution to 37°C with brief sonication to achieve homogeneity.

- Use sterile, nuclease-free water at neutral pH to prevent degradation.

- Avoid repeated freeze-thaw cycles; aliquot working solutions .

Advanced Research Questions

Q. How do structural differences between Cyclic di-UMP and other cyclic dinucleotides (e.g., c-di-GMP) influence experimental outcomes?

Cyclic di-UMP’s pyrimidine-pyrimidine linkage (vs. purine-purine in c-di-GMP) reduces steric compatibility with cGAS’s binding pocket. Structural analysis (e.g., X-ray crystallography at 2.1 Å resolution) reveals weaker hydrogen bonding and hydrophobic interactions, explaining its lower affinity . Advanced studies should combine mutagenesis (e.g., Trp/Arg substitutions in the (R/Q)xW motif) with molecular dynamics simulations to map binding energy landscapes .

Q. What methodologies resolve contradictions in Cyclic di-UMP’s reported bioactivity across studies?

Discrepancies may arise from:

- Enzymatic contamination : Validate CD-NTase purity via SDS-PAGE and activity assays.

- Assay conditions : Standardize buffer composition (e.g., Mg<sup>2+</sup> concentration) and temperature.

- Cross-reactivity : Use knockout cell lines (e.g., STING<sup>-/-</sup>) to confirm pathway specificity . Comparative studies with isotopic labeling (e.g., <sup>13</sup>C/<sup>15</sup>N-Cyclic di-UMP) can track metabolite distribution in complex matrices .

Q. How can enzyme engineering alter the product specificity of CD-NTases to generate novel cyclic dinucleotides?

Mutating residues in the (R/Q)xW motif (e.g., Trp→Ala) redirects CD-NTase specificity from pyrimidines to purines, enabling synthesis of hybrid dinucleotides (e.g., cGpUp). Key steps:

Q. What strategies optimize Cyclic di-UMP’s use in dendritic cell activation studies?

Cyclic di-UMP’s adjuvant potential is enhanced by:

- Co-administration with antigens : Use mucosal delivery routes (e.g., intranasal) to stimulate MHC class I/II and co-stimulatory markers (CD80/86).

- Nanoparticle encapsulation : Improves cellular uptake and reduces enzymatic degradation.

- Dose titration : Compare cytokine profiles (e.g., IFN-β, IL-6) at 10–100 µM concentrations .

Methodological Considerations

- Binding Affinity Assays : Include both apo and dsDNA-bound cGAS states to account for conformational changes impacting Cyclic di-UMP recognition .

- Structural Validation : Pair crystallography with cryo-EM to resolve dynamic interactions in solution .

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata reporting, aligning with EU chemical data platform guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.